molecular formula C14H11IN2O B13675747 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13675747
M. Wt: 350.15 g/mol
InChI Key: DSDRDTNCKSMMKB-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-iodophenyl group at position 2 and a methoxy group at position 4. This compound is of interest due to its structural similarity to pharmacologically active imidazo[1,2-a]pyridine derivatives, which exhibit diverse biological activities, including antimicrobial, anticancer, and neuroleptic properties . The iodine atom at the para position of the phenyl ring and the methoxy group on the pyridine ring contribute to its unique electronic and steric properties, influencing reactivity, binding affinity, and pharmacokinetics.

Properties

Molecular Formula

C14H11IN2O

Molecular Weight

350.15 g/mol

IUPAC Name

2-(4-iodophenyl)-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11IN2O/c1-18-12-6-7-14-16-13(9-17(14)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3

InChI Key

DSDRDTNCKSMMKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Method Based on Phenacyl Bromide and 2-Amino-4-methoxypyridine

According to a detailed patent (U.S. Patent 6596731), the preparation of this compound can be achieved by the reaction of 2-amino-4-methoxypyridine with 4-iodophenacyl bromide under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. This method is an adaptation of the classical cyclization route used for imidazo[1,2-a]pyridines.

Reaction Scheme:

Reagents Conditions Product
2-Amino-4-methoxypyridine Reflux in ethanol Intermediate imidazo[1,2-a]pyridine
4-Iodophenacyl bromide Added to reaction mixture Cyclized product with 4-iodophenyl group

The reaction proceeds via nucleophilic attack of the amino group on the α-bromoketone, followed by intramolecular cyclization and elimination of HBr, yielding the fused imidazo[1,2-a]pyridine ring system with the desired substitution pattern.

Iodine-Catalyzed Ultrasonic-Assisted One-Pot Synthesis

A more recent and environmentally benign approach involves the use of molecular iodine as a catalyst under ultrasonic irradiation in aqueous medium. This method, reported in the literature (RSC Advances, 2023), employs a one-pot three-component condensation of 2-aminopyridine derivatives, aryl aldehydes, and isocyanides or related reagents to form imidazo[1,2-a]pyridine derivatives.

For the target compound, the 4-iodobenzaldehyde can be used as the aryl aldehyde component, and 2-amino-4-methoxypyridine as the aminopyridine derivative. The reaction is typically carried out at room temperature with 20 mol% iodine catalyst in water, assisted by ultrasound for enhanced reaction rates and yields.

Key Features:

  • Mild reaction conditions (room temperature, aqueous medium)
  • Ultrasonic irradiation to promote reaction kinetics
  • Molecular iodine as an eco-friendly catalyst
  • High yields (up to 96%) and short reaction times (~30 minutes per step)
  • Avoidance of harsh reagents and organic solvents

General Procedure Table:

Step Components Conditions Time Yield (%)
1 4-Iodobenzaldehyde + Iodine (20 mol%) + Water Ultrasound irradiation, RT 30 min -
2 Add 2-Amino-4-methoxypyridine + Isocyanide (or dimedone) Ultrasound irradiation, RT 30 min 85-96

This method provides an efficient route to this compound derivatives with excellent ecological compatibility.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Reagent Solvent Conditions Yield (%) Advantages References
Phenacyl bromide condensation 2-Amino-4-methoxypyridine + 4-iodophenacyl bromide None (thermal cyclization) Ethanol, reflux Reflux, several hours 70-85 Well-established, straightforward
Iodine-catalyzed ultrasonic synthesis 2-Amino-4-methoxypyridine + 4-iodobenzaldehyde + isocyanide Molecular iodine (20 mol%) Water Room temperature, ultrasound Up to 96 Eco-friendly, fast, high yield

Analytical Characterization Supporting Preparation

The synthesized this compound compounds are characterized by:

These analytical data corroborate the successful synthesis and structural integrity of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of deiodinated products or other reduced derivatives.

    Substitution: Formation of azido, thiol, or other substituted derivatives.

Scientific Research Applications

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs
  • 2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol (CAS 103844-30-0): This analog replaces iodine with chlorine and introduces a hydroxymethyl group at position 3.
  • 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 325736-91-2):
    Substitution with chlorine at position 6 and a methoxyphenyl group at position 2 alters electronic properties. The methoxy group may enhance π-π stacking interactions in biological targets, similar to the methoxy group in the target compound .
Trifluoromethyl and Nitro Substitutions
  • 2-(4-Iodophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 724742-90-9):
    The trifluoromethyl group at position 6 introduces strong electron-withdrawing effects, which may improve metabolic stability compared to the methoxy group in the target compound .

Modifications on the Imidazo[1,2-a]pyridine Core

Carboxylic Acid and Ester Derivatives
  • Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 1646862-39-6): The ester group at position 6 improves lipophilicity, which may enhance membrane permeability compared to the methoxy group.
  • 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives :
    Fusion with a quinazoline ring expands the aromatic system, likely altering binding modes in kinase inhibitors compared to the simpler imidazo[1,2-a]pyridine scaffold .
Antimicrobial Activity
  • 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine Derivatives :
    Compounds such as IP-1 and IP-6 demonstrated potent activity against Staphylococcus aureus, suggesting that halogenated phenyl groups enhance antimicrobial efficacy. The iodine substituent in the target compound may offer similar advantages due to its size and polarizability .
Anticancer Potential
  • CW1–CW20 Inhibitors: Derivatives synthesized from 4-iodophenyl propanoic acid (e.g., CW3) highlight the role of iodine in stabilizing hydrophobic interactions in enzyme active sites. The methoxy group in the target compound could modulate solubility and bioavailability in similar contexts .

Physicochemical and Structural Data

Table 1: Key Properties of Selected Analogs

Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Properties Reference
2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine Iodo (2), Methoxy (6) ~371.2 (estimated) High lipophilicity, potential for radioimaging
2-(4-Chlorophenyl)-6-methylimidazo... Chloro (2), Methyl (6) 272.73 Antimicrobial activity (S. aureus)
6-Chloro-2-(4-methoxyphenyl)imidazo... Chloro (6), Methoxy (2) 286.71 Enhanced π-π interactions
DABTEI Nitro (6), Aldehyde (3) 325.28 Electrophilic reactivity

Biological Activity

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazopyridine family, which has garnered attention for its diverse biological activities. The compound's unique structure, featuring a methoxy group and an iodine substituent, contributes to its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H10N2O
  • Molecular Weight : 220.23 g/mol
  • Structural Features : The presence of the iodine atom may enhance lipophilicity, facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate these targets through:

  • Binding to Active Sites : It may inhibit or activate enzyme activity by directly interacting with their active sites.
  • Allosteric Modulation : The compound can bind to sites other than the active site, leading to conformational changes that affect enzyme function.

Biological Activities

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit a range of biological activities:

  • Anticancer Properties : Compounds in this class have shown potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies indicate that certain analogues exhibit significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity : Some imidazo[1,2-a]pyridine derivatives have demonstrated efficacy against multidrug-resistant bacterial strains and fungi .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines,
AntimicrobialEffective against MDR-TB and XDR-TB ,
Anti-inflammatoryReduces cytokine levels in inflammatory models ,

Case Study: Anticancer Activity

A study conducted on various imidazo[1,2-a]pyridine derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests its potential use as a lead compound in developing new anticancer therapies.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives found that this compound demonstrated effective inhibition against multidrug-resistant strains of Mycobacterium tuberculosis (MIC = 0.07 µM), indicating its potential as a new therapeutic agent for tuberculosis treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the imidazo[1,2-a]pyridine core. For instance:

  • Iodine Substitution : Enhances lipophilicity and may increase binding affinity to biological targets.
  • Methoxy Group : Contributes to the overall stability and solubility of the compound.

These modifications can significantly influence the pharmacological profile of the compound.

Q & A

What are the established synthetic routes for 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine, and what critical parameters influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols, including bromination, cyclization, and functional group transformations. For example, derivatives of imidazo[1,2-a]pyridine are synthesized via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds, followed by iodination at the 4-position of the phenyl group . Key parameters include:

  • Bromination conditions : Use of N-bromosuccinimide (NBS) or bromine in glacial acetic acid to ensure regioselectivity .
  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) under acidic conditions to reduce nitriles to amidines .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .

Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous imidazo[1,2-a]pyridine derivatives (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 7.0–8.5 ppm range) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 4-iodophenyl vs. 3-iodophenyl isomers) using CCDC data .
  • HRMS : Confirm molecular weight with <5 ppm error to validate synthetic success .

How can reaction conditions be optimized to improve the yield of this compound?

Level: Advanced
Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) for Ullmann-type coupling to introduce the iodophenyl group .
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Level: Advanced
Methodological Answer:

  • Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., rotamers) cause splitting .
  • COSY/NOESY : Identify through-space coupling to confirm substituent positions .
  • Comparative crystallography : Cross-validate with X-ray structures of closely related compounds (e.g., 2-(4-methoxyphenyl)-6-nitro derivatives) .

What strategies are recommended for evaluating the pharmacological activity of this compound?

Level: Advanced
Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or PDE3 inhibition, referencing imidazo[1,2-a]pyridine analogs like Zolpidem) .
    • Cellular uptake : Radiolabel the iodophenyl group with ¹²⁵I for biodistribution studies .
  • In vivo models :
    • Cardiovascular effects : Administer in rodent models of heart failure, monitoring contractility via echocardiography .
    • Toxicity profiling : Assess hepatotoxicity via ALT/AST levels after 14-day dosing .

How can solubility challenges in biological assays be addressed?

Level: Advanced
Methodological Answer:

  • Structural modifications : Introduce hydrophilic groups (e.g., acetamide at C2) while retaining activity .
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release in aqueous media .

What methods are effective for isolating and characterizing regioisomeric impurities?

Level: Advanced
Methodological Answer:

  • HPLC-DAD/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate isomers .
  • Isotopic labeling : Synthesize ¹³C-labeled standards to distinguish regioisomers via NMR .
  • Theoretical calculations : Compare experimental ¹³C NMR shifts with DFT-predicted values (B3LYP/6-31G*) .

How can computational modeling guide the design of derivatives with enhanced target affinity?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes with targets like PDE3 or GABA receptors .
  • QSAR studies : Correlate substituent electronegativity (e.g., iodine’s van der Waals radius) with activity .
  • MD simulations : Simulate >100 ns trajectories to assess stability of ligand-receptor complexes .

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